molecular formula C13H12ClNO2 B2743557 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide CAS No. 53656-12-5

2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide

Cat. No.: B2743557
CAS No.: 53656-12-5
M. Wt: 249.69
InChI Key: BKRYXWOXOXWQPY-UHFFFAOYSA-N
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Description

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a furan ring, and a phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with N-(furan-2-ylmethyl)-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction Reactions: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or borane in tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Formation of N-(furan-2-ylmethyl)-N-phenylacetamide derivatives with different substituents.

    Oxidation Reactions: Formation of furan-2,3-dione derivatives.

    Reduction Reactions: Formation of N-(furan-2-ylmethyl)-N-phenylamine.

Scientific Research Applications

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. The furan ring and phenyl group contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-(furan-2-ylmethyl)-N-phenylacetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Similar structure but with a methyl group instead of a phenyl group.

    2-Chloro-N-(furan-2-ylmethyl)-N-isopropylacetamide: Similar structure but with an isopropyl group instead of a phenyl group.

Uniqueness

The presence of the phenyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl and isopropyl counterparts.

Properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYXWOXOXWQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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